4-(Methylsulfonyl)pyrimidine
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Overview
Description
4-(Methylsulfonyl)pyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 4-position Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyrimidine typically involves the nucleophilic substitution of a pyrimidine derivative. One common method includes the reaction of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines under mild conditions . Another approach involves the cyclization of dimethyl malonate with thiourea, followed by methylation and chlorination reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The use of readily available starting materials and efficient reaction conditions ensures high yields and purity of the final product. For instance, the chlorination of pyrimidine derivatives followed by sulfonylation is a widely adopted industrial process .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group is replaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and bases are commonly used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone or sulfoxide derivatives.
Scientific Research Applications
4-(Methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Pathways Involved: By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-(Methylsulfonyl)pyrimidine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine and 3,6-dinitropyrazolo[1,5-a]pyrimidine share structural similarities
Uniqueness: The presence of the methylsulfonyl group at the 4-position of the pyrimidine ring imparts unique reactivity and biological activity to this compound, making it a valuable compound in various research fields
Properties
Molecular Formula |
C5H6N2O2S |
---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
4-methylsulfonylpyrimidine |
InChI |
InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-3-6-4-7-5/h2-4H,1H3 |
InChI Key |
OMDQZXUHSGVBRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=NC=C1 |
Origin of Product |
United States |
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